2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one
Description
2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one is a substituted cyclohexanone derivative featuring a phenyl ring with electron-withdrawing substituents (3-chloro and 4-nitro groups) attached to the cyclohexanone core. The compound’s structure combines a ketone functional group with aromatic electrophilic substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C12H12ClNO3 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
2-(3-chloro-4-nitrophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12ClNO3/c13-10-7-8(5-6-11(10)14(16)17)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2 |
InChI Key |
WTKHCNWRUMTYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one typically involves the following steps:
Nitration: The starting material, 3-chlorophenylcyclohexanone, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the chlorine atom.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 2-(3-Amino-4-nitrophenyl)cyclohexan-1-one.
Substitution: 2-(3-Substituted-4-nitrophenyl)cyclohexan-1-one, where the substituent depends on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which 2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and chloro substituents play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
2-(2-Chlorophenyl)cyclohexan-1-one
- Structure : A single chloro substituent at the phenyl ring’s 2-position.
- Molecular Weight : 208.69 g/mol .
- Synthesis: Aldol condensation of 2-chlorobenzaldehyde and cyclohexanone.
2-(3-(4-Nitrophenyl)furan-2-yl)cyclohexan-1-one (Compound 2f)
- Structure : Nitrophenyl group linked via a furan ring.
- Synthesis: Cross-aldol condensation of furfural derivatives with cyclohexanone .
- Applications : Investigated as a fuel precursor due to high energy density .
- Key Difference : The furan bridge alters conjugation and reactivity compared to direct phenyl substitution in the target compound .
Methoxetamine (MXE)
- Structure: 3-methoxyphenyl and ethylamino substituents on cyclohexanone.
- Molecular Weight : 247.35 g/mol .
- Applications: Psychoactive substance with dissociative effects, highlighting the pharmacological impact of amino substituents .
- Key Difference: The amino group introduces basicity, contrasting with the electron-withdrawing nitro group in the target compound .
Comparative Data Table
Reactivity and Functional Differences
- Electrophilic Substitution : The nitro group in the target compound deactivates the phenyl ring, directing further substitutions to meta positions, whereas chloro alone permits ortho/para reactivity .
- Biological Activity: Nitro groups are often associated with antimicrobial or cytotoxic activity, as seen in curcumin analogs , while amino groups (e.g., MXE) modulate CNS activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
